molecular formula C10H13NO3S B13645030 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide

6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide

Cat. No.: B13645030
M. Wt: 227.28 g/mol
InChI Key: GIDDLNCDLXVQRT-UHFFFAOYSA-N
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Description

6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group at the 6th position, a dihydroindene core, and a sulfonamide group at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide typically involves the following steps:

    Starting Material: The synthesis begins with 6-Methoxy-1-indanone.

    Reduction: The ketone group of 6-Methoxy-1-indanone is reduced to form 6-Methoxy-2,3-dihydro-1H-indene.

    Sulfonamide Formation:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The sulfonamide group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products

    Oxidation: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid.

    Reduction: Formation of 6-Methoxy-2,3-dihydro-1H-indene-1-amine.

    Substitution: Formation of various substituted indene derivatives.

Scientific Research Applications

6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methoxy-1-indanone
  • 6-Methoxy-2,3-dihydro-1H-indene-1-carboxylic acid
  • 6-Methoxy-2,3-dihydro-1H-indene-1-amine

Uniqueness

6-Methoxy-2,3-dihydro-1h-indene-1-sulfonamide is unique due to the presence of both a methoxy group and a sulfonamide group on the indene core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H13NO3S

Molecular Weight

227.28 g/mol

IUPAC Name

6-methoxy-2,3-dihydro-1H-indene-1-sulfonamide

InChI

InChI=1S/C10H13NO3S/c1-14-8-4-2-7-3-5-10(9(7)6-8)15(11,12)13/h2,4,6,10H,3,5H2,1H3,(H2,11,12,13)

InChI Key

GIDDLNCDLXVQRT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(CCC2S(=O)(=O)N)C=C1

Origin of Product

United States

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